(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluoro-substituted biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amino Acid Derivative Formation: The amino acid backbone is constructed through standard peptide synthesis techniques, often starting from commercially available chiral amino acids.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: De-fluorinated biphenyl derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules, facilitating the study of protein-ligand interactions.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid: Lacks the Boc protection, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The presence of the Boc-protected amine group and the fluoro-substituted biphenyl moiety makes ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid unique. The Boc group provides stability and selectivity in reactions, while the fluoro group imparts specific electronic properties that can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
(2R)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKTKLCTPQDCO-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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